molecular formula C7H8ClNO3 B1422493 5-Chloro-2,3-dimethoxypyridin-4-ol CAS No. 1305325-20-5

5-Chloro-2,3-dimethoxypyridin-4-ol

Cat. No. B1422493
M. Wt: 189.59 g/mol
InChI Key: OOEUNQWRQZZVGE-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethoxypyridin-4-ol is a chemical compound with the empirical formula C7H8ClNO3 and a molecular weight of 189.60 . It is a reagent grade compound .


Molecular Structure Analysis

The SMILES string representation of 5-Chloro-2,3-dimethoxypyridin-4-ol is COc1ncc(Cl)c(O)c1OC . This representation can be used to visualize the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Chloro-2,3-dimethoxypyridin-4-ol is a solid compound . More detailed physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

Herbicide Development

Research has shown that dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, with different chloro analogs, have varying biological properties. The 3-chloro analog is effective as both a post-emergence and pre-emergence herbicide, while the 4- and 5-chloro analogs are only post-emergence herbicides. Molecular modeling techniques have been used in this context to understand the transport problems of these compounds, demonstrating the relevance of these techniques beyond designing compounds for enzyme active sites or receptor models (Andrea et al., 1990).

Antimicrobial and Anticancer Agents

3-Chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, a compound related to 5-Chloro-2,3-dimethoxypyridin-4-ol, has been used as a synthetic intermediate to construct various heterocyclic systems linked to furo[3,2-g]chromene. These compounds have shown variable antimicrobial and anticancer activities, which were verified through analytical and spectral data (Ibrahim et al., 2022).

Photodynamic Therapy

Studies on novel phthalocyanines, including derivatives of 5-Chloro-2,3-dimethoxypyridin-4-ol, have revealed their potential in photodynamic therapy (PDT). These compounds, characterized by spectroscopic methods, have shown excellent solubility and a lack of aggregation behavior in common solvents. Their photophysical and photochemical properties were examined, highlighting their potential use in PDT applications (Demirbaş et al., 2017).

Synthesis of Novel Compounds

Research on the synthesis of various pyrimidin-4-ols with 5-nitrogen functionality, including derivatives of 5-Chloro-2,3-dimethoxypyridin-4-ol, has been conducted. These studies describe the syntheses and the chlorination processes involved, contributing to the development of novel compounds with potential applications in various fields (Harnden & Hurst, 1990).

Antitumor Activity

Compounds related to 5-Chloro-2,3-dimethoxypyridin-4-ol have been synthesized and evaluated for their antitumor activity. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) was described, showing significant activity against the Walker 256 carcinosarcoma in rats. This highlights the potential of these compounds in the development of antitumor agents (Grivsky et al., 1980).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, 5-Chloro-2,3-dimethoxypyridin-4-ol is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements for this compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-chloro-2,3-dimethoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3/c1-11-6-5(10)4(8)3-9-7(6)12-2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEUNQWRQZZVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=C(C1=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291762
Record name 4-Pyridinol, 5-chloro-2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-dimethoxypyridin-4-ol

CAS RN

1305325-20-5
Record name 4-Pyridinol, 5-chloro-2,3-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305325-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, 5-chloro-2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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